molecular formula C44H23N3O12 B11563218 N,N'-bis{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide

N,N'-bis{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide

Cat. No.: B11563218
M. Wt: 785.7 g/mol
InChI Key: BKTMYPAAIMWOOC-UHFFFAOYSA-N
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Description

N,N’-bis{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple benzofuran and isoindole moieties, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Benzofuran and Isoindole Precursors: The initial step involves the synthesis of 1,3-dioxo-1,3-dihydro-2-benzofuran and 1,3-dioxo-1,3-dihydro-2H-isoindole derivatives through cyclization reactions.

    Coupling Reactions: These precursors are then coupled with 4-aminophenol derivatives under specific conditions to form the desired amide linkages.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often facilitated by catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions, use of industrial-grade catalysts, and automated purification systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and isoindole moieties, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxylated derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N,N’-bis{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzofuran and isoindole moieties play a crucial role in these interactions, often through hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-hydroxyphenyl)-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide
  • N,N’-bis(4-methoxyphenyl)-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide

Uniqueness

Compared to similar compounds, N,N’-bis{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide stands out due to the presence of both benzofuran and isoindole moieties

Properties

Molecular Formula

C44H23N3O12

Molecular Weight

785.7 g/mol

IUPAC Name

1-N,3-N-bis[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-5-(1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C44H23N3O12/c48-37(45-24-5-9-27(10-6-24)56-29-13-15-33-35(20-29)43(54)58-41(33)52)22-17-23(19-26(18-22)47-39(50)31-3-1-2-4-32(31)40(47)51)38(49)46-25-7-11-28(12-8-25)57-30-14-16-34-36(21-30)44(55)59-42(34)53/h1-21H,(H,45,48)(H,46,49)

InChI Key

BKTMYPAAIMWOOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O)C(=O)NC7=CC=C(C=C7)OC8=CC9=C(C=C8)C(=O)OC9=O

Origin of Product

United States

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